

1-(5-Fluoropyridin-2-YL)ethanamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Fluoropyridin-2-YL)ethanamine

Cat. No.: B1398712

[Get Quote](#)

An In-Depth Technical Guide to **1-(5-Fluoropyridin-2-yl)ethanamine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(5-fluoropyridin-2-yl)ethanamine**, a critical building block in modern medicinal chemistry. We will delve into its core chemical properties, including its molecular formula and weight, and explore its physicochemical characteristics, synthesis methodologies, and significant applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed protocols.

Core Chemical Identity

1-(5-Fluoropyridin-2-yl)ethanamine is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and an aminoethyl group at the 2-position of the pyridine ring. The presence of the fluoropyridine moiety is of particular interest in drug design, as the fluorine atom can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity to biological targets.

The fundamental chemical identifiers for this compound are summarized below.

Identifier	Value	Source
Molecular Formula	C ₇ H ₉ FN ₂	[1] [2] [3]
Molecular Weight	140.16 g/mol	[1] [3]
CAS Number	915720-57-9	[1] [2] [4]
IUPAC Name	1-(5-fluoropyridin-2-yl)ethan-1-amine	N/A
SMILES	CC(N)C1=NC=C(F)C=C1	[1]

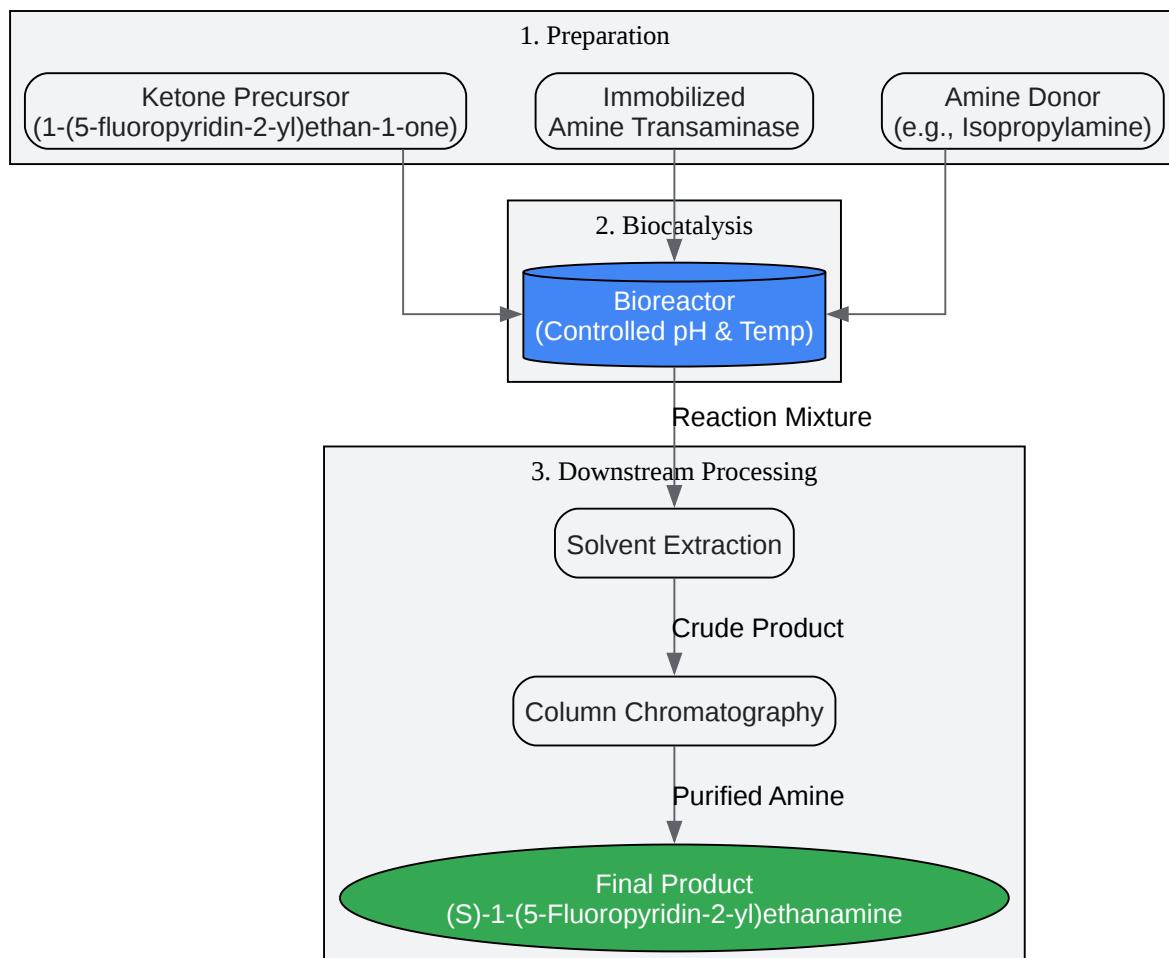
Note: This compound is chiral and exists as (R) and (S) enantiomers, which may have different CAS numbers (e.g., (S)-enantiomer: 905587-15-7)[\[3\]](#)[\[5\]](#). It is also available as various salts, such as the dihydrochloride form[\[6\]](#)[\[7\]](#)[\[8\]](#).

Physicochemical and Computational Properties

Understanding the physicochemical profile of **1-(5-fluoropyridin-2-yl)ethanamine** is essential for its application in synthesis and drug development.

Property	Value	Source
Boiling Point	182.8 ± 25.0 °C at 760 mmHg	[3]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[1]
LogP	1.2404	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	1	[1]
Storage Conditions	4°C, protect from light, or under -20°C in an inert atmosphere	[1] [3] [5]

Synthesis and Key Applications


Synthesis Overview

The synthesis of chiral amines like **1-(5-fluoropyridin-2-yl)ethanamine** is a focal point of pharmaceutical process chemistry. A prominent method for producing the enantiomerically pure forms involves enzymatic transamination. For instance, the (S)-selective amine transaminase from *Vibrio fluvialis* (Vf-ATA) has been effectively used for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine[9]. This biocatalytic approach is favored for its high stereoselectivity and environmentally benign reaction conditions, often avoiding the need for harsh reagents or protecting group strategies.

Experimental Protocol: Conceptual Enzymatic Synthesis

Below is a conceptual workflow for the asymmetric synthesis of (S)-**1-(5-fluoropyridin-2-yl)ethanamine** using an amine transaminase.

- **Enzyme Preparation:** The amine transaminase (e.g., from *Vibrio fluvialis*) is prepared, potentially in an immobilized form on a solid support like glyoxyl-agarose to enhance stability and enable use in a continuous flow system[9].
- **Reaction Setup:** The corresponding ketone precursor, 1-(5-fluoropyridin-2-yl)ethan-1-one, is dissolved in a suitable buffer system. An amine donor, such as isopropylamine, is added in excess.
- **Biocatalytic Conversion:** The prepared enzyme is introduced to the reaction mixture. The reaction is maintained at an optimal temperature (e.g., 40-50 °C) and pH, with gentle agitation.
- **Reaction Monitoring:** The conversion of the ketone to the desired amine product is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the enzyme is removed (if immobilized, by simple filtration). The aqueous solution is then subjected to an extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography to yield the final high-purity amine.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chemwhat.com [chemwhat.com]
- 3. S)-1-(5-fluoropyridin-2-yl)ethanamine | 905587-15-7 [amp.chemicalbook.com]
- 4. 915720-57-9 1-(5 -fluoropyridin-2-yl)ethanamine [chemsigma.com]
- 5. 905587-15-7|(S)-1-(5-Fluoropyridin-2-yl)ethanamine|BLD Pharm [bldpharm.com]
- 6. (R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride 95.00% | CAS: 1909287-34-8 | AChemBlock [achemblock.com]
- 7. 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride [myskinrecipes.com]
- 8. (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride | 1208893-73-5 | IYB89373 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(5-Fluoropyridin-2-YL)ethanamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398712#1-5-fluoropyridin-2-yl-ethanamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com